molecular formula C14H12N2OS2 B7457079 N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide

N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide

Cat. No. B7457079
M. Wt: 288.4 g/mol
InChI Key: NJTWDPLENOXBRR-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide, also known as BTEC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTEC is a heterocyclic compound that contains both benzothiazole and thiophene rings.

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide has shown potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide has been studied for its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide has also been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi.
In materials science, N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide has been studied for its potential as a building block for organic electronic materials. It has been shown to have good solubility and film-forming properties, making it a promising candidate for use in organic solar cells and other electronic devices.
In analytical chemistry, N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide has been studied for its potential as a fluorescent probe. It has been shown to have high sensitivity and selectivity for various analytes, making it a promising candidate for use in sensing applications.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and proteins. N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide has been shown to induce apoptosis and inhibit cell proliferation. In animal models, N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide has been shown to inhibit tumor growth and reduce inflammation. N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide has also been shown to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide is its potential as a versatile building block for organic electronic materials. It has good solubility and film-forming properties, making it a promising candidate for use in various electronic devices. Another advantage of N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide is its potential as a fluorescent probe for sensing applications. It has high sensitivity and selectivity for various analytes, making it a promising candidate for use in analytical chemistry.
One limitation of N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide is its multi-step synthesis process, which requires careful control of reaction conditions to obtain high yields and purity. Another limitation of N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide is its limited understanding of its mechanism of action, which hinders its potential as a therapeutic agent.

Future Directions

There are several future directions for N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide research. In medicinal chemistry, further studies are needed to fully understand the mechanism of action of N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide and its potential as an anticancer and anti-inflammatory agent. In materials science, further studies are needed to explore the potential of N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide as a building block for organic electronic materials. In analytical chemistry, further studies are needed to optimize the sensitivity and selectivity of N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide as a fluorescent probe for sensing applications.
Conclusion:
In conclusion, N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide is a promising compound that has shown potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. Its multi-step synthesis process and limited understanding of its mechanism of action are some of the limitations that need to be overcome. However, its potential as a versatile building block for organic electronic materials and a fluorescent probe for sensing applications make it a promising candidate for future research.

Synthesis Methods

The synthesis of N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide involves the reaction of 2-mercaptothiophene with 2-bromoethylbenzothiazole in the presence of a base. The resulting product is then subjected to further reactions to obtain the final compound. The synthesis of N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide is a multi-step process that requires careful control of reaction conditions to obtain high yields and purity.

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS2/c17-14(12-6-3-9-18-12)15-8-7-13-16-10-4-1-2-5-11(10)19-13/h1-6,9H,7-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTWDPLENOXBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide

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